molecular formula C18H17N3O3 B14785523 N-(phenylcarbamoyl)tryptophan

N-(phenylcarbamoyl)tryptophan

Cat. No.: B14785523
M. Wt: 323.3 g/mol
InChI Key: SUHPKKRWPTWCDN-UHFFFAOYSA-N
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Description

N-(phenylcarbamoyl)tryptophan is a compound that combines the amino acid tryptophan with a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamoyl)tryptophan typically involves the reaction of tryptophan with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Tryptophan+Phenyl IsocyanateThis compound\text{Tryptophan} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} Tryptophan+Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamoyl)tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted tryptophan derivatives .

Scientific Research Applications

N-(phenylcarbamoyl)tryptophan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(phenylcarbamoyl)tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(phenylcarbamoyl)tryptophan include:

Uniqueness

This compound is unique due to its combination of the tryptophan amino acid with a phenylcarbamoyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Biological Activity

N-(phenylcarbamoyl)tryptophan is a derivative of tryptophan, an essential amino acid known for its role as a precursor to several bioactive compounds, including serotonin and melatonin. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical methods. The structure consists of a tryptophan backbone with a phenylcarbamoyl group attached, enhancing its solubility and bioavailability compared to tryptophan itself. The synthesis typically involves the reaction of tryptophan with phenyl isocyanate, yielding the carbamoyl derivative.

The biological activity of this compound is primarily linked to its interactions within metabolic pathways involving tryptophan. Notably, it can influence:

  • Serotonin Synthesis : By serving as a substrate for serotonin production, it may enhance serotonergic signaling, potentially affecting mood and cognitive functions .
  • Kynurenine Pathway Modulation : It could alter the balance between serotonin and kynurenine metabolites, which are implicated in neurodegenerative diseases and mood disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Similar to other tryptophan derivatives, it may possess antidepressant properties by increasing serotonin levels in the brain .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Antitumor Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antidepressant Effects : A study highlighted that compounds similar to this compound demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels .
  • Cancer Research : Investigations into benzamide derivatives indicated that modifications on the phenyl group could enhance anticancer activity against various cell lines, suggesting that this compound might exhibit similar properties .

Data Tables

Activity Mechanism References
AntidepressantIncreases serotonin synthesis ,
Anti-inflammatoryModulates cytokine production
AntitumorInduces apoptosis in cancer cells

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)

InChI Key

SUHPKKRWPTWCDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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